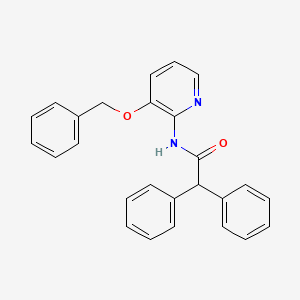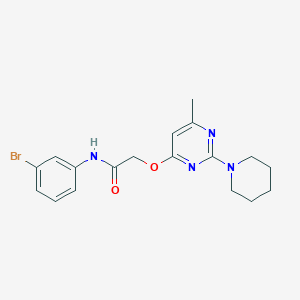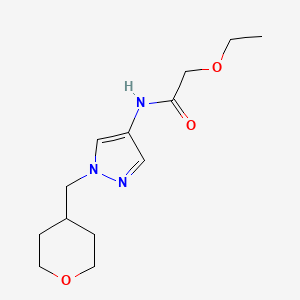![molecular formula C18H12Cl2N6OS B2928005 N-(3,4-dichlorophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 868968-62-1](/img/structure/B2928005.png)
N-(3,4-dichlorophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a dichlorophenyl group, a pyridazinyl group, and a triazolopyridine group, all connected by a thioacetamide linkage. These groups suggest that the compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of several heterocyclic rings. The dichlorophenyl group would likely contribute to the overall polarity of the molecule, while the pyridazinyl and triazolopyridine groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The dichlorophenyl group could potentially undergo electrophilic aromatic substitution reactions, while the pyridazinyl and triazolopyridine groups could potentially participate in various cycloaddition and condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific arrangement of its functional groups. The presence of several nitrogen atoms and the sulfur atom in the thioacetamide linkage could potentially make the compound quite polar, which could affect its solubility and reactivity .Scientific Research Applications
Synthesis and Biological Assessment
The synthesis of heterocyclic compounds, including those with triazolo and pyridazine rings, has been a subject of interest due to their potential biological activities. For example, the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, demonstrate the agricultural relevance of such compounds (Fadda et al., 2017). Similarly, the synthesis of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, followed by their in vitro screening, showcases the methodical approach to discovering new compounds with potential antimicrobial and antioxidant activities (Flefel et al., 2018).
Structural and Medicinal Chemistry
The exploration of structurally novel heterocyclic compounds is crucial in medicinal chemistry. For instance, the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents highlights the therapeutic potential of these compounds in treating respiratory conditions (Medwid et al., 1990). The detailed structural analysis, DFT calculations, and Hirshfeld surface studies of specific triazolopyridazine derivatives provide insights into the physicochemical properties that underpin their biological activities (Sallam et al., 2021).
Antimicrobial and Antimalarial Applications
Research into the antimicrobial and antimalarial effects of triazolo and pyridazine derivatives is vital for developing new therapeutic agents. Studies on the synthesis of condensed heterocycles containing pyrimido[5,4-e][1,3]thiazine fragments and their subsequent evaluation for antimicrobial activities exemplify this research direction (Brukshtus & Tumkevičius, 2000). Additionally, the synthesis and antimalarial effects of specific s-triazolopyrimidines against Plasmodium berghei in mice point to the potential of these compounds in addressing global health challenges related to malaria (Werbel et al., 1973).
Future Directions
Further studies would be needed to fully understand the properties and potential applications of this compound. This could include synthetic studies to optimize its synthesis, physical chemistry studies to understand its properties, and biological studies to investigate its potential biological activities .
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N6OS/c19-13-4-3-12(8-14(13)20)22-16(27)10-28-17-6-5-15-23-24-18(26(15)25-17)11-2-1-7-21-9-11/h1-9H,10H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDMBVILFPSQMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Methylphenyl)-4-thieno[3,2-d]pyrimidin-4-ylmorpholine](/img/structure/B2927923.png)

![6-Methyl-3-(3-nitrophenyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2927926.png)
![(E)-3-(2,5-difluorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)prop-2-en-1-one](/img/structure/B2927927.png)

![3,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2927929.png)







